molecular formula C19H19F3NO6P B14324233 N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine CAS No. 106984-81-0

N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine

Cat. No.: B14324233
CAS No.: 106984-81-0
M. Wt: 445.3 g/mol
InChI Key: IPWPVJQNFMVFQQ-UHFFFAOYSA-N
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Description

N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoroacetyl group, a glycine backbone, and a bis(3-methylphenoxy)phosphoryl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine typically involves multiple steps, including the formation of the bis(3-methylphenoxy)phosphoryl intermediate, followed by its reaction with glycine and trifluoroacetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in enzyme inhibition and protein interaction research.

    Industry: Used in the development of advanced materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine exerts its effects involves interactions with specific molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, while the trifluoroacetyl group may interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Trifluoroacetyl)glycine: Shares the trifluoroacetyl group but lacks the bis(3-methylphenoxy)phosphoryl moiety.

    Bis(3-methylphenoxy)phosphoryl derivatives: Compounds with similar phosphoryl groups but different substituents.

Uniqueness

N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

106984-81-0

Molecular Formula

C19H19F3NO6P

Molecular Weight

445.3 g/mol

IUPAC Name

2-[bis(3-methylphenoxy)phosphorylmethyl-(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C19H19F3NO6P/c1-13-5-3-7-15(9-13)28-30(27,29-16-8-4-6-14(2)10-16)12-23(11-17(24)25)18(26)19(20,21)22/h3-10H,11-12H2,1-2H3,(H,24,25)

InChI Key

IPWPVJQNFMVFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(CN(CC(=O)O)C(=O)C(F)(F)F)OC2=CC=CC(=C2)C

Origin of Product

United States

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